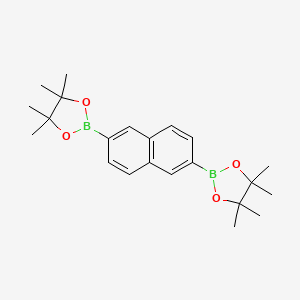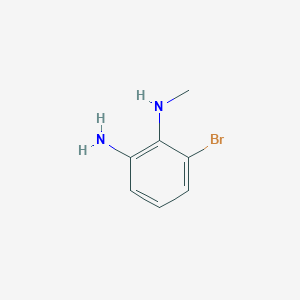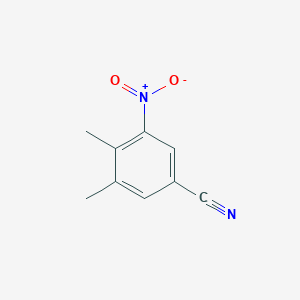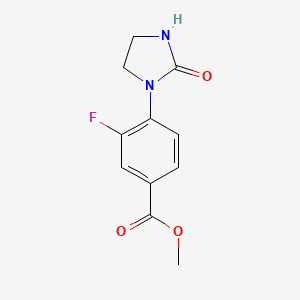
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- A study by Froelich et al. (1996) discusses the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the utility of N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in synthesizing diamines and diamino alcohols which have applications in medicinal chemistry (Froelich et al., 1996).
Synthesis of Heterocyclic Schiff Bases
- Research by Pandey and Srivastava (2011) indicates that derivatives of 3-aminomethyl pyridine, related to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, can be synthesized and have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Cholinergic and Dopaminergic Effects
- A study by Ginos et al. (1975) explores the effects of molecular segments of apomorphine and dopaminergic effects of N,N-dialkylated dopamines, highlighting the importance of compounds like N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in neurological research (Ginos et al., 1975).
Synthesis and Bioactivity
- Xue Si-jia (2011) synthesized a compound related to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, demonstrating its potential inhibitory activities against fungi (Xue Si-jia, 2011).
Pharmacological Properties
- Tacke et al. (2003) studied sila-analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, indicating the importance of such compounds in developing ligands with high affinity and selectivity for central nervous system receptors (Tacke et al., 2003).
Bone Formation and Wnt Beta-Catenin Signaling
- Pelletier et al. (2009) discuss the discovery and optimization of a compound targeting the Wnt beta-catenin cellular messaging system, highlighting the potential role of similar compounds in treating bone disorders (Pelletier et al., 2009).
Dual Inhibition of Cholinesterase and Monoamine Oxidase
- Bautista-Aguilera et al. (2014) synthesized a new compound as a cholinesterase and monoamine oxidase dual inhibitor, demonstrating the utility of similar compounds in neurological research (Bautista-Aguilera et al., 2014).
Cellular Imaging and Photocytotoxicity
- Basu et al. (2014) synthesized iron(III) complexes for cellular imaging and photocytotoxicity studies, indicating potential applications in medical imaging and therapy (Basu et al., 2014).
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15-16H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKOEERUKSVLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
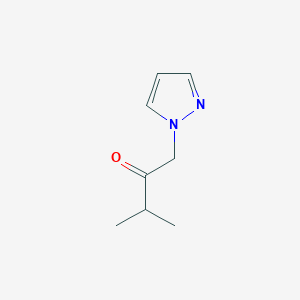
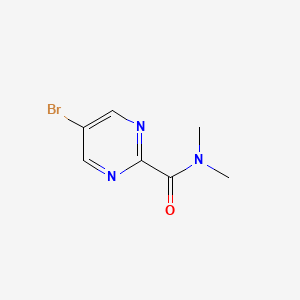
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
